Incanumine
Description
Incanumine is a steroidal alkaloid glycoside isolated from Solanum incanum L., a plant species within the Solanaceae family. Computational studies highlight its high binding affinity to Mpro (ΔG = −9.8 kcal/mol), positioning it as a promising candidate for further antiviral drug development .
Properties
CAS No. |
128585-03-5 |
|---|---|
Molecular Formula |
C49H79NO19 |
Molecular Weight |
986.1 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-[5-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C49H79NO19/c1-20-8-13-49(50-16-20)21(2)32-30(69-49)15-27-25-7-6-23-14-24(9-11-47(23,4)26(25)10-12-48(27,32)5)64-46-39(60)42(68-44-37(58)34(55)29(53)19-62-44)41(31(17-51)65-46)67-45-38(59)35(56)40(22(3)63-45)66-43-36(57)33(54)28(52)18-61-43/h6,20-22,24-46,50-60H,7-19H2,1-5H3 |
InChI Key |
JUIQDBJRSFBVFU-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)C)C)C)NC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)C)C)C)NC1 |
Synonyms |
incanumine O(3)-(beta-xylopyranosyl-(1-3(Glu))-(beta-xylopyranosyl-(1-4)-alpha-rhamnopyranosyl-(1-4(Glu)))-beta-glucopyranosyl)-solasodine |
Origin of Product |
United States |
Comparison with Similar Compounds
Binding Affinities and Structural Interactions
Table 1: Binding Energies (ΔG) and Key Interactions
- This compound vs. Solaradixine: While both exhibit high binding energies, this compound interacts with catalytic residues (His41, Glu166) and substrate-binding residues (Phe140, Asn142).
- This compound vs. Delphinidin Derivatives : Delphinidin-3-glucoside shows superior binding energy (−10.2 kcal/mol) due to additional hydrogen bonds with Thr26 and hydrophobic interactions with Pro168, which this compound lacks .
Molecular Dynamics (MD) Stability Metrics
Table 2: MD Simulation Parameters (100 ns)
| Compound | Avg. RMSD (Å) | Avg. Rg (Å) | SASA (Ų) | MolSA (Ų) |
|---|---|---|---|---|
| This compound | 2.4 | 22.3 | 14,660 | 14,620 |
| Solaradixine | 2.1 | 22.3 | 14,387 | 14,346 |
| APO (Mpro alone) | 3.4 | 21.9 | 14,312 | 13,950 |
Functional Implications
- Inhibition Mechanism : this compound and Solaradixine bind to the same Mpro site as the irreversible inhibitor N3, but Delphinidin-3-glucoside displaces N3 more effectively due to its stronger interactions with catalytic residues .
- pH Sensitivity : Delphinidin derivatives maintain binding efficacy across varying pH levels, unlike this compound, which may lose activity under acidic conditions .
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